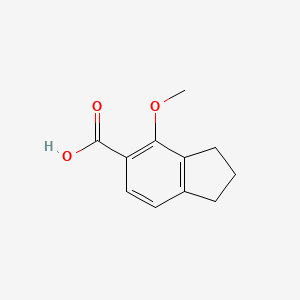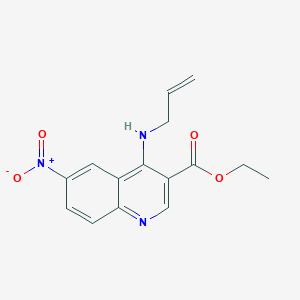
Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate is a chemical compound with the molecular formula C16H26N2O2 . It has a molecular weight of 278.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 278.39 . Further properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Metalation and Alkylation between Silicon and Nitrogen
Tert-butyl carbamate derivatives, including those related to Tert-butyl 2-(benzyl(methyl)amino) ethyl(methyl)carbamate, have been studied for their ability to undergo metalation between nitrogen and silicon. This process, followed by reaction with an electrophile, allows for the efficient preparation of α-functionalized α-amino silanes, indicating its significance in the synthesis of silicon-containing organic compounds (Sieburth, Somers, & O'hare, 1996).
Transformation of Amino Protecting Groups
The transformation of common amino protecting groups to N-tert-butyldimethylsilyloxycarbonyl (silyl carbamate) demonstrates the adaptability of tert-butyl carbamate derivatives in selective protection strategies. This chemoselective transformation showcases the compound's utility in protecting amino groups during complex organic syntheses, highlighting its role in streamlining synthetic pathways (Sakaitani & Ohfune, 1990).
Asymmetric Hydrogenation of Functionalized Alkenes
Tert-butylmethylphosphino groups, related to the structural framework of this compound, have been used in the development of chiral phosphine ligands. These ligands, when complexed with rhodium, exhibit excellent enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This application is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the compound's importance in medicinal chemistry (Imamoto et al., 2012).
Synthesis of Biologically Active Compounds
Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). The established rapid synthetic method highlights its significance in the pharmaceutical industry, where efficient and scalable synthetic routes are crucial (Zhao et al., 2017).
Source of MeNHCH2− Synthon
O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate serves as a source of the MeNHCH2− synthon, facilitating the synthesis of functionalized carbamates. This application underscores the compound's utility in organic synthesis, providing a versatile approach to accessing a wide range of carbamate derivatives (Guijarro, Ortiz, & Yus, 1996).
Properties
IUPAC Name |
tert-butyl N-[2-[benzyl(methyl)amino]ethyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-16(2,3)20-15(19)18(5)12-11-17(4)13-14-9-7-6-8-10-14/h6-10H,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTQTLIFVPAWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
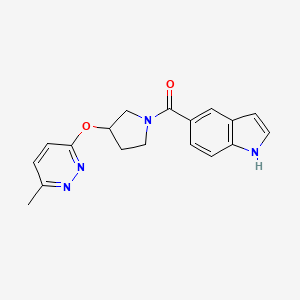
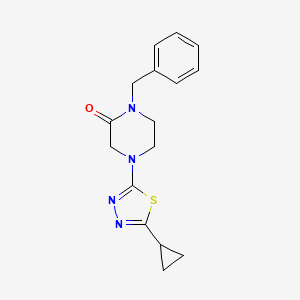
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2620797.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2620798.png)

![1,3,7-trimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620803.png)
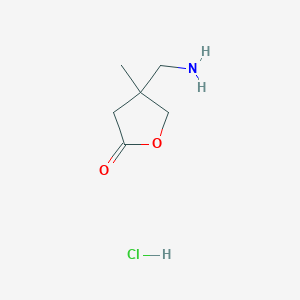
![1-[5-(4-Bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-methylindol-3-yl)sulfanylethanone](/img/structure/B2620806.png)

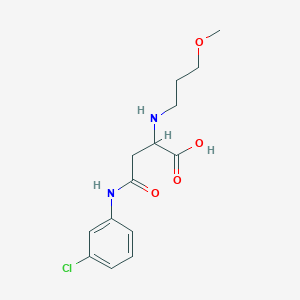
![1-ethyl-5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2620811.png)
